molecular formula C20H24N4O6S B12383349 Antitumor agent-129

Antitumor agent-129

Cat. No.: B12383349
M. Wt: 448.5 g/mol
InChI Key: QLEVZKHTLFQHEO-UHFFFAOYSA-N
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Description

Antitumor agent-129 is a thiazolidin-4-one sulfone derivative known for its potent inhibitory effects on osteosarcoma cells. This compound has shown significant promise in preclinical studies due to its ability to selectively target and inhibit the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-129 involves a multi-step process. One of the reported methods includes the reaction of thiazolidin-4-one with sulfonyl chloride under basic conditions to yield the sulfone derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of recyclable solvents and catalysts can also make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-129 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidin-4-one derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Antitumor agent-129 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Antitumor agent-129 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and reduces the viability of cancer cells .

Comparison with Similar Compounds

Similar Compounds

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Properties

Molecular Formula

C20H24N4O6S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(4-methoxybutyl)-6-[3-(3-methoxypyridin-2-yl)-1,1,4-trioxo-1,3-thiazolidin-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26)

InChI Key

QLEVZKHTLFQHEO-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC

Origin of Product

United States

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